5-Methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine
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Overview
Description
5-Methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine is a complex organic compound that belongs to the class of triazolo[1,5-a]pyrimidines
Preparation Methods
The synthesis of 5-Methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine involves several steps. One common method includes the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) in supercritical carbon dioxide under solvent-free conditions . This reaction yields 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, which can be further modified to obtain the desired compound.
Chemical Reactions Analysis
5-Methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups in the molecule.
Scientific Research Applications
5-Methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as a neuroprotective and anti-neuroinflammatory agent. The compound shows promising activity in reducing oxidative stress and inflammation in neuronal cells.
Antiviral Research: The compound has been investigated for its ability to inhibit influenza virus RNA polymerase.
Cancer Research: It has shown potential as a CDK2 inhibitor, which is a target for cancer treatment.
Mechanism of Action
The mechanism of action of 5-Methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, as a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, its neuroprotective effects are mediated through the inhibition of endoplasmic reticulum stress and the NF-kB inflammatory pathway .
Comparison with Similar Compounds
Similar compounds to 5-Methyl-4-(4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with similar biological activities.
7-Hydroxy-5-methyl-1,3,4-triazaindolizine: Studied for its neuroprotective and anti-inflammatory properties.
Properties
Molecular Formula |
C15H18N8 |
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Molecular Weight |
310.36 g/mol |
IUPAC Name |
5-methyl-7-[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C15H18N8/c1-11-8-16-9-17-14(11)22-5-3-21(4-6-22)13-7-12(2)20-15-18-10-19-23(13)15/h7-10H,3-6H2,1-2H3 |
InChI Key |
CSGISDMDHFQXOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=NC=NC=C4C |
Origin of Product |
United States |
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